molecular formula C18H20N2O5S2 B2601949 2-(2-((4-Methoxyphenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 941901-70-8

2-(2-((4-Methoxyphenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No. B2601949
CAS RN: 941901-70-8
M. Wt: 408.49
InChI Key: GXYUPXCSYPJAPY-UHFFFAOYSA-N
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Description

2-(2-((4-Methoxyphenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C18H20N2O5S2 and its molecular weight is 408.49. The purity is usually 95%.
BenchChem offers high-quality 2-(2-((4-Methoxyphenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-((4-Methoxyphenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Inflammatory and Analgesic Properties

Compounds derived from benzodifuranyl and tetrahydrobenzo[b]thiophene have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Some of these compounds showed significant cyclooxygenase-2 (COX-2) inhibitory activity, along with notable analgesic and anti-inflammatory effects, comparing favorably with standard drugs like sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Inhibition of Cell Adhesion

A series of compounds including 3-thiobenzo[b]thiophene-2-carboxamides were studied for their ability to inhibit the expression of cell adhesion molecules such as E-selectin, ICAM-1, and VCAM-1. This inhibition can decrease the adherence of neutrophils to activated endothelial cells, suggesting potential for anti-inflammatory applications. PD 144795, a compound in this class, was found to be orally active in models of inflammation (Boschelli et al., 1995).

Antimicrobial and Antioxidant Applications

Compounds incorporating the tetrahydrobenzo[b]thiophene motif have been synthesized and evaluated for their antimicrobial and antioxidant properties. For instance, new thiophene derivatives were investigated for their potential as acetylcholinesterase inhibitors, showing promising results compared to reference drugs like donepezil (Ismail et al., 2012). Moreover, certain benzo[b]thiophenesulfonamide derivatives were identified for their ocular hypotensive activity, indicating potential for glaucoma treatment (Graham et al., 1989).

Synthetic Chemistry

Research has also focused on the synthetic applications of thiophene derivatives. For example, novel routes have been developed for synthesizing benzo[b]thiophene-based compounds with potential applications in materials science and drug discovery (Kobayashi, Horiuchi, Fukamachi, & Konishi, 2009). Another study explored the synthesis and biological evaluation of thiophene derivatives as anti-inflammatory agents, further highlighting the versatility of thiophene-based compounds in medicinal chemistry (Radwan, Shehab, & El-Shenawy, 2009).

properties

IUPAC Name

2-[[2-(4-methoxyphenyl)sulfonylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S2/c1-25-11-6-8-12(9-7-11)27(23,24)10-15(21)20-18-16(17(19)22)13-4-2-3-5-14(13)26-18/h6-9H,2-5,10H2,1H3,(H2,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXYUPXCSYPJAPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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